Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its ethyl ester functional group at the 2-position and three methyl groups at the 1, 4, and 5 positions of the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of ammonium acetate. This reaction forms the pyrrole ring through a cyclization process. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4,5-trimethylpyrrole-2-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester
Uniqueness
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Biological Activity
Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with methyl substitutions at the 1, 4, and 5 positions and an ethyl carboxylate group at the 2 position. This unique structure contributes to its potential biological activities, although specific studies on its effects remain limited. The compound is part of a broader class of pyrrole derivatives known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Properties
Pyrrole derivatives have been associated with antimicrobial activity. While specific data on this compound is sparse, related compounds have demonstrated efficacy against various pathogens. For instance, studies have shown that certain pyrrole derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Anti-inflammatory Effects
Research indicates that compounds within the pyrrole family may possess anti-inflammatory properties. These effects are often mediated through the modulation of inflammatory cytokines and pathways involved in chronic inflammation. This compound may similarly influence these pathways; however, specific studies are needed to confirm its activity .
Anticancer Potential
Compounds with pyrrole structures have been investigated for their anticancer potential. For example, some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis or disrupting cell cycle progression in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . this compound's structural features suggest it may also interact with these pathways.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the ethyl carboxylate group allows for potential binding to receptors or enzymes involved in metabolic processes. Additionally, the methyl groups on the pyrrole ring may enhance electron density, facilitating interactions with electrophilic sites on biological macromolecules .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other pyrrole derivatives highlights its unique substitution pattern and potential applications in medicinal chemistry.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl groups at positions 1, 4, 5 | Potential antimicrobial and anti-inflammatory properties |
Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | Methyl groups at positions 3, 4, 5 | Known for significant antimicrobial activity |
Methyl pyrrole-2-carboxylic acid | Lacks ethyl substitution | More acidic; potential for different biological interactions |
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3 |
InChI Key |
ILOPGHKULUDJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1C)C)C |
Origin of Product |
United States |
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